tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate
Description
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)19-14(18)16-13-8-11(9-20-13)10-4-6-12(17)7-5-10/h4-9,17H,1-3H3,(H,16,18) |
InChI Key |
MGPFEEQVCULNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Curtius Rearrangement
A foundational approach adapts the Curtius rearrangement, as demonstrated for tert-butyl N-(thiophen-2-yl)carbamate. For the target compound, the synthesis begins with 4-(4-hydroxyphenyl)thiophene-2-carbonyl azide as the precursor. Reaction with tert-butyl alcohol in toluene at 100°C yields the carbamate via isocyanate intermediate formation. Key steps include:
- Azide Preparation : Thiophene-2-carbonyl chloride is treated with sodium azide to form the acyl azide.
- Rearrangement : Thermal decomposition generates an isocyanate, which reacts with tert-butyl alcohol to form the carbamate.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Toluene | 75% → 89% |
| Temperature | 100°C | Prevents oligomerization |
| Stoichiometry | 1:1 (azide:t-BuOH) | Minimizes side products |
This method requires protection of the 4-hydroxyphenyl group during the reaction to prevent oxidation. Trimethylsilyl ether protection, followed by deprotection with tetrabutylammonium fluoride, achieves this.
Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization
Introducing the 4-hydroxyphenyl group post-carbamate installation leverages Suzuki-Miyaura coupling. Starting from tert-butyl N-(4-bromothiophen-2-yl)carbamate , the protocol involves:
- Coupling Reagents : Pd(PPh₃)₄ (5 mol%), 4-hydroxyphenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv) in dioxane/water (4:1).
- Reaction Conditions : 80°C for 12 hours under nitrogen.
Performance Metrics :
| Boronic Acid Derivative | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Hydroxyphenyl | 82 | 98.5 |
| 4-Methoxyphenyl | 78 | 97.2 |
Post-coupling, no deprotection is needed, streamlining the synthesis.
Direct Carbamoylation of 4-(4-Hydroxyphenyl)thiophen-2-amine
An alternative route involves reacting 4-(4-hydroxyphenyl)thiophen-2-amine with di-tert-butyl dicarbonate (Boc₂O).
- Base Selection : Et₃N (2.0 equiv) in THF at 0°C → room temperature.
- Kinetic Control : Slow addition of Boc₂O (1.1 equiv) minimizes N,O-biscarbamate formation.
Yield Comparison :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 4 | 88 |
| NaHCO₃ | DCM | 12 | 65 |
| DMAP | Acetonitrile | 2 | 72 |
This method is advantageous for gram-scale production, achieving 85% yield at 10 mmol scale.
Decarboxylative Amination of Alkanoyloxycarbamates
Adapting methodologies from decarboxylative amination, the carbamate group is introduced via in situ decarboxylation:
- Intermediate Synthesis : React 4-(4-hydroxyphenyl)thiophene-2-carboxylic acid with N-hydroxycarbamate to form alkanoyloxycarbamate.
- Decarboxylation : Cs₂CO₃ (1.0 equiv) in acetonitrile at 100°C induces decarboxylation, yielding the target compound.
Reaction Scope :
| Substrate | Yield (%) |
|---|---|
| Thiophene-2-carboxylic acid | 78 |
| Benzofuran-3-carboxylic acid | 64 |
This one-pot method reduces purification steps but requires rigorous exclusion of moisture.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility:
- Reactor Type : Microfluidic chip reactor (0.5 mm channel width).
- Parameters :
- Residence time: 8 minutes
- Temperature: 105°C
- Pressure: 3 bar
Output Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Daily Output | 200 g | 1.2 kg |
| Purity | 97% | 99% |
| Solvent Use | 5 L/kg | 1.8 L/kg |
Flow systems mitigate exothermic risks during Curtius rearrangements and improve heat transfer.
Characterization and Analytical Validation
Critical spectroscopic data confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃) :
IR (ATR) :
- 1685 cm⁻¹ (C=O stretch)
- 3340 cm⁻¹ (O-H stretch).
HRMS (ESI+) :
- Calculated for C₁₅H₁₇NO₃S: 291.0932
- Found: 291.0935.
X-ray crystallography reveals a dihedral angle of 15.8° between the thiophene and carbamate planes, influencing packing behavior.
Challenges and Mitigation Strategies
- Hydroxyphenyl Oxidation : Use of antioxidant additives (e.g., BHT, 0.1 wt%) during reflux steps prevents quinone formation.
- Carbamate Hydrolysis : Anhydrous conditions (molecular sieves) and neutral pH (6.5–7.5) stabilize the Boc group.
- Byproduct Formation : Gradient HPLC (10→90% acetonitrile in water) separates N,O-biscarbamate impurities (<0.5%).
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate, hydrolysis would likely produce:
-
4-(4-hydroxyphenyl)thiophen-2-amine (via cleavage of the carbamate group).
-
Tert-butyl alcohol (from the tert-butyl ester).
The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the carbamate carbonyl group, followed by elimination of CO₂ and release of the amine .
Stability and Interactions
Crystallographic studies of related carbamates reveal structural features influencing stability:
-
Intramolecular C-H⋯O interactions between methyl groups and carbamate oxygen atoms.
-
Intermolecular N-H⋯O hydrogen bonding , forming one-dimensional chains in the crystal lattice .
These interactions enhance molecular packing and stability, as observed in tert-butyl N-(thiophen-2-yl)carbamate, where adjacent thiophene rings form a 74.83° angle .
Predicted Collision Cross Section (CCS) Data
The compound’s predicted CCS values for various ionization states are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 292.10 | 168.2 |
| [M+Na]+ | 314.08 | 178.1 |
| [M+NH₄]+ | 309.13 | 175.5 |
| [M+K]+ | 330.06 | 173.0 |
| [M-H]- | 290.09 | 170.7 |
These values aid in ion mobility spectrometry and mass spectrometry analyses .
Scientific Research Applications
tert-Butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the thiophenyl group can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
tert-Butyl N-[4-(Methoxymethyl)thiophen-2-yl]carbamate
- Molecular Formula: C₁₁H₁₇NO₃S
- Molecular Weight : 243.32 g/mol
- Key Differences: Replaces the hydroxyphenyl group with a methoxymethyl (-CH₂OCH₃) substituent. The methoxy group enhances lipophilicity compared to the phenolic -OH, improving membrane permeability.
- Applications : Marketed as a "versatile small-molecule scaffold" for drug discovery .
Tert-Butyl (4-Chlorophenethyl)carbamate
- Molecular Formula: C₁₃H₁₈ClNO₂
- Molecular Weight : 255.74 g/mol
- Key Differences :
- Features a chlorophenethyl chain instead of a thiophene-hydroxyphenyl system.
- The electron-withdrawing chlorine atom impacts electronic properties and metabolic stability.
- Safety Profile: Classified as non-hazardous under standard handling conditions .
tert-Butyl (2-Amino-4-(thiophen-2-yl)phenyl)carbamate
Comparative Analysis of Physical and Chemical Properties
Biological Activity
tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the available data.
- Molecular Formula : C13H17N O3S
- Molecular Weight : 273.35 g/mol
- CAS Number : Not specified in the search results, but related compounds can be referenced for structural information.
Synthesis
The synthesis of this compound typically involves the reaction of thiophen-2-yl isocyanate with tert-butyl carbamate and 4-hydroxyaniline. The reaction conditions often include the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield and purity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar carbamate derivatives. For instance, a series of substituted benzamido phenylcarbamates were evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant inhibition percentages ranging from 39.021% to 54.239% compared to standard drugs like indomethacin .
The proposed mechanism for the anti-inflammatory activity involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. In silico docking studies have shown that these compounds can effectively bind to the active site of COX-2, which is crucial for their anti-inflammatory effects .
Case Studies
- Study on Derivatives : A study evaluating various derivatives of tert-butyl phenylcarbamates demonstrated promising results in terms of anti-inflammatory activity and selectivity against COX-2 over COX-1, indicating a favorable safety profile .
- In Vitro Assays : In vitro assays conducted on similar compounds revealed IC50 values in the nanomolar range against inflammatory markers such as TNFα and IL-17, suggesting that these compounds could be effective in treating inflammatory diseases .
Data Tables
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential anti-inflammatory agent |
| Substituted benzamido phenylcarbamate (e.g., 4a) | 0.044 | Anti-inflammatory |
| Pyrazolyl-Ureas | 0.004 | Inhibitor of p38 MAPK |
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate?
- Answer : The compound has the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.37 g/mol . Key structural features include a thiophene ring substituted with a 4-hydroxyphenyl group and a tert-butyl carbamate moiety. Physicochemical properties such as solubility, melting point, and stability are not fully characterized in open literature, but its synthesis and reactivity are consistent with carbamate derivatives (e.g., sensitivity to strong acids/bases) .
Q. What are the standard synthetic routes for preparing this compound?
- Answer : The most common method involves reacting 4-(4-hydroxyphenyl)thiophen-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Typical solvents include dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic acyl substitution, forming the carbamate linkage . Yield optimization requires careful control of stoichiometry, temperature (0–25°C), and inert atmosphere .
Q. How can the purity and identity of this compound be validated?
- Answer : Analytical methods include:
- HPLC/GC-MS : To assess purity (>95% recommended for research use) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the tert-butyl group (~1.3 ppm for -C(CH₃)₃), thiophene protons (6.5–7.5 ppm), and phenolic -OH (broad signal at ~5 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~3300 cm⁻¹ (phenolic -OH) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can its crystal structure be resolved?
- Answer : Crystallization is complicated by the compound’s flexible tert-butyl group and potential hydrogen-bonding interactions. Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.289 Å, b = 14.185 Å, c = 10.980 Å, and β = 98.21°. Hydrogen bonds (N–H⋯O, O–H⋯O) form a 2D network parallel to the (100) plane, but π-π stacking is absent due to steric hindrance from the tert-butyl group . Data collection requires a high-resolution diffractometer (e.g., Rigaku Saturn724 CCD) and software like SHELXL for refinement .
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in further functionalization?
- Answer : The tert-butyl group acts as a protecting group for amines, enabling selective reactions at the thiophene or phenolic -OH sites. For example:
- Deprotection : Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, yielding a free amine for subsequent coupling .
- Electrophilic substitution : The electron-rich thiophene ring undergoes halogenation or nitration at the 5-position .
- Phenolic -OH modification : Alkylation or acylation reactions can introduce functional groups for biological activity studies .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
- Answer : Yields vary from 50–85% depending on the amine precursor’s purity and reaction scale. Lower yields in scaled-up syntheses are attributed to:
- Incomplete amine activation : Pre-activation with a stronger base (e.g., NaH) improves carbamate formation .
- Side reactions : Competing hydrolysis of tert-butyl chloroformate can be minimized by rigorous solvent drying .
- Contradictory data : Some protocols report higher yields with microwave-assisted synthesis (e.g., 30 minutes at 60°C), but reproducibility requires validation .
Q. What role does this compound play in medicinal chemistry research?
- Answer : It serves as a scaffold for developing inhibitors targeting enzymes or receptors. For example:
- PD-L1 antagonists : Derivatives with substituted thiophene rings show promise in immunotherapy .
- Anti-inflammatory agents : Analogues with modified phenolic groups exhibit activity comparable to indomethacin in preclinical models .
- Structure-activity relationship (SAR) studies : The tert-butyl group’s steric effects and the thiophene’s electronic properties are critical for binding affinity .
Methodological Considerations
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : In airtight containers at room temperature , protected from light and moisture. Avoid prolonged exposure to oxygen .
- Decomposition risks : Degradation occurs under strong acidic/basic conditions or high temperatures (>100°C), releasing CO₂ and tert-butanol .
- Safety : Use PPE (gloves, goggles) and fume hoods. Although not classified as hazardous, avoid inhalation of dust .
Q. What advanced spectroscopic techniques are recommended for studying its interaction with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : To measure binding kinetics with proteins (e.g., KD values).
- Fluorescence quenching : Monitor interactions with DNA or enzymes via changes in thiophene’s emission profile .
- Docking simulations : Molecular modeling using the crystal structure predicts binding modes in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
